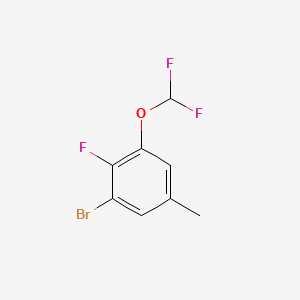
1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene
Beschreibung
1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C8H6BrF2O It is a derivative of benzene, featuring bromine, difluoromethoxy, fluorine, and methyl substituents
Eigenschaften
Molekularformel |
C8H6BrF3O |
|---|---|
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
1-bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene |
InChI |
InChI=1S/C8H6BrF3O/c1-4-2-5(9)7(10)6(3-4)13-8(11)12/h2-3,8H,1H3 |
InChI-Schlüssel |
AUYZVTMIKADCEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)F)OC(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-2-fluoro-5-methylbenzene.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: 1-Difluoromethoxy-2-fluoro-5-methylbenzoic acid.
Reduction: 1-Difluoromethoxy-2-fluoro-5-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene depends on its specific application
Molecular Targets: Enzymes, receptors, or other proteins that can bind to the bromine, difluoromethoxy, or fluorine substituents.
Pathways Involved: The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-(difluoromethoxy)benzene
- 1-Bromo-2-fluoro-5-methylbenzene
- 1-Bromo-4-(difluoromethoxy)benzene
Comparison: 1-Bromo-3-(difluoromethoxy)-2-fluoro-5-methylbenzene is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


